Aspartame Acesulfame
Overview
Description
Aspartame-acesulfame salt is an artificial sweetener marketed under the name Twinsweet . It is produced by soaking a 2:1 mixture of aspartame and acesulfame potassium in an acidic solution and allowing it to crystallize . It is approximately 350 times as sweet as sucrose .
Synthesis Analysis
The synthesis of Aspartame Acesulfame involves soaking a 2:1 mixture of aspartame and acesulfame potassium in an acidic solution and allowing it to crystallize . The moisture and potassium are removed during this process .
Molecular Structure Analysis
Aspartame is a dipeptide, a combination of two amino acids, aspartic acid and phenylalanine . The “natural” state of phenylalanine in aspartame has been modified by converting the acid grouping (-COOH) to an ester grouping (-COOCH3) .
Chemical Reactions Analysis
Aspartame can undergo pH- and temperature-dependent degradation . Below pH 3, aspartame is unstable and hydrolyzes to produce aspartylphenylalanine . Above pH 6, it changes to form 5-benzyl-3,6-dioxo-2-piperazineacetic acid .
Physical And Chemical Properties Analysis
Aspartame is a white crystalline powder with a molar mass of 294.31 and a calorie value 17 kJ/g . It is 200 times sweeter than sugar and its sweet taste is almost identical to that of sucrose but it lacks in aftertaste .
Scientific Research Applications
Environmental Impact and Water Treatment
- Occurrence in the Environment : Acesulfame and aspartame are detected in various water bodies, including wastewater, surface water, and even precipitation. Their presence is attributed to their widespread use and limited removal in water treatment processes (Scheurer, Brauch, & Lange, 2009), (Gan et al., 2013).
- Water Treatment Analysis : Methods have been developed for determining the presence of aspartame and acesulfame in water samples, highlighting the importance of monitoring these substances in the environment (Berset & Ochsenbein, 2012).
Health and Safety Assessment
- Toxicity Studies : Research has focused on the potential toxic effects of aspartame and acesulfame, including their impact on male reproductive systems and possible carcinogenic effects (Sencar & Kuyucu, 2020), (Karstadt, 2006).
- Influence on Appetite and Metabolism : Studies have examined the effects of aspartame and acesulfame on appetite and metabolic parameters, indicating their influence on energy intake and blood glucose levels (Mehat, Chen, & Corpe, 2022).
Food Industry Applications
- Sweeteners in Food Products : These compounds are commonly used in food products like chewing gums, and methods have been developed for their detection and analysis in such products (Zamzam, Abdel Rahman, & Abdel Ghani, 2019).
Environmental and Biological Monitoring
- Environmental Monitoring : Acesulfame and aspartame's stability and persistence in various environmental matrices are critical for monitoring their impact on ecosystems and human health (Dietrich, Pang, Zheng, & Ma, 2021).
- Impact on Gut Microbiome : Research has explored the relationship between high-intensity sweetener consumption, including aspartame and acesulfame, and gut microbiome content, providing insights into their broader biological impacts (Frankenfeld, Sikaroodi, Lamb, Shoemaker, & Gillevet, 2015)
Safety And Hazards
The International Agency for Research on Cancer (IARC) classified aspartame as possibly carcinogenic to humans (IARC Group 2B) based on limited evidence for cancer in humans . The Joint Expert Committee on Food Additives (JECFA) reaffirmed the acceptable daily intake of 40 mg/kg body weight for aspartame .
Future Directions
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;6-methyl-2,2-dioxooxathiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5.C4H5NO4S/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18;1-3-2-4(6)5-10(7,8)9-3/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18);2H,1H3,(H,5,6)/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHQNWGLVVERFR-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NS(=O)(=O)O1.COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NS(=O)(=O)O1.COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O9N3S, C18H23N3O9S | |
Record name | SALT OF ASPARTAME-ACESULFAME | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909991 | |
Record name | Aspartame acesulfame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
A white, odourless, crystalline powder | |
Record name | SALT OF ASPARTAME-ACESULFAME | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Sparingly soluble water; slightly soluble in ethanol | |
Record name | SALT OF ASPARTAME-ACESULFAME | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Aspartame Acesulfame | |
CAS RN |
106372-55-8 | |
Record name | Twinsweet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106372-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartame acesulfame [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106372558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspartame acesulfame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPARTAME ACESULFAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFE6C6BS24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.